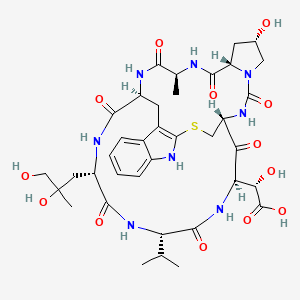

Phallacidin from Amanita phalloides

Description

Historical Context of Phallotoxin Discovery and Elucidation

The amatoxins and phallotoxins are bicyclic peptides, with amatoxins being octapeptides and phallotoxins being heptapeptides. nih.govnih.gov A key structural feature they share is a tryptathionine cross-bridge, a bond between tryptophan and cysteine residues. nih.govnih.gov

Significance of Phallacidin (B103920) in Mushroom Cyclopeptide Research

Phallacidin, along with other phallotoxins, holds considerable importance in the field of mushroom cyclopeptide research. These molecules serve as model compounds for understanding the biosynthesis of complex, cyclic peptides in fungi. nih.gov The study of their structure and formation has revealed a unique biosynthetic pathway that differs from that of many other fungal peptides. nih.govnih.gov

Furthermore, the specific biological activity of phallotoxins, particularly their ability to bind to and stabilize F-actin filaments, has made them valuable tools in cell biology. nih.gov Fluorescently labeled phalloidin (B8060827), a close relative of phallacidin, is widely used to visualize the actin cytoskeleton in cells. nih.gov

Overview of Research Trajectories for Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) in Fungi

A groundbreaking discovery in the study of Amanita toxins was the revelation that they are ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.govnih.gov This was a significant finding because, prior to this, it was believed that all fungal cyclic peptides were synthesized by non-ribosomal peptide synthetases (NRPSs). nih.gov

The genes responsible for producing amatoxins and phallotoxins, such as the PHA1 gene for phallacidin, are part of a large gene family known as the MSDIN family. nih.govnih.gov These genes encode precursor proteins of 34–35 amino acids. nih.govnih.gov Subsequent to translation on the ribosome, these proproteins undergo a series of post-translational modifications, including proteolytic cleavage, cyclization, hydroxylation, and the formation of the characteristic tryptathionine cross-bridge. nih.govmdpi.com

The enzyme responsible for cleaving the proprotein is a prolyl oligopeptidase (POP). nih.govnih.gov This enzyme recognizes and cleaves at proline residues that flank the "toxin" region of the precursor peptide, releasing the linear peptide that will then undergo cyclization. nih.govnih.gov The discovery of this ribosomal pathway has opened up new avenues of research into the genetic basis of toxin production in Amanita mushrooms and the potential for engineering novel peptides. mdpi.comnih.govresearchgate.net This has also spurred broader investigations into the diversity and function of RiPPs in the fungal kingdom, which were previously thought to be less common than in bacteria. nih.govresearchgate.net

Properties

Molecular Formula |

C37H50N8O13S |

|---|---|

Molecular Weight |

846.9 g/mol |

IUPAC Name |

(2S)-2-[(1S,14R,19S,21S,24S,29S,32S,35R)-29-(2,3-dihydroxy-2-methylpropyl)-19-hydroxy-24-methyl-16,22,25,27,30,33,36-heptaoxo-32-propan-2-yl-12-thia-10,15,17,23,26,28,31,34-octazapentacyclo[12.12.10.03,11.04,9.017,21]hexatriaconta-3(11),4,6,8-tetraen-35-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C37H50N8O13S/c1-15(2)25-33(54)44-26(28(49)35(55)56)27(48)23-13-59-34-19(18-7-5-6-8-20(18)41-34)10-21(30(51)40-22(31(52)43-25)11-37(4,58)14-46)39-29(50)16(3)38-32(53)24-9-17(47)12-45(24)36(57)42-23/h5-8,15-17,21-26,28,41,46-47,49,58H,9-14H2,1-4H3,(H,38,53)(H,39,50)(H,40,51)(H,42,57)(H,43,52)(H,44,54)(H,55,56)/t16-,17-,21-,22-,23-,24-,25-,26-,28-,37?/m0/s1 |

InChI Key |

BYPSVXOZIRQBFU-ZAQNTXJTSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@@H](C(=O)O)O)NC(=O)N5C[C@H](C[C@H]5C(=O)N1)O |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O)NC(=O)N5CC(CC5C(=O)N1)O |

Origin of Product |

United States |

Genomic and Genetic Foundations of Phallacidin Biosynthesis

Identification and Characterization of the PHA1 Gene

The journey to understanding phallacidin (B103920) biosynthesis begins with the identification of the PHA1 gene. Research has pinpointed PHA1 as the gene directly encoding the precursor for phallacidin. nih.gov This discovery was a significant breakthrough, as it confirmed that phallotoxins, like the related amatoxins, are products of ribosomal synthesis. nih.govunl.edu The PHA1 gene, along with the amatoxin-encoding gene AMA1, was first identified in Amanita bisporigera. nih.govunl.edu Subsequent research confirmed the presence of a homologous PHA1 gene in Amanita phalloides. nih.gov

The PHA1 gene in A. bisporigera is characterized by the presence of three introns, similar in position to those in the AMA1 gene. nih.gov This structural similarity hints at a shared evolutionary origin for the genes responsible for producing these two distinct classes of toxins.

Gene Family Encoding Phallotoxins: The MSDIN Family

The PHA1 gene is not an isolated entity but rather a member of a large and diverse gene family known as the MSDIN family. nih.govnovanet.ca This family is named for the conserved amino acid sequence, Met-Ser-Asp-Ile-Asn (MSDIN), found at the beginning of the precursor peptides they encode. nih.govpnas.org The MSDIN gene family is responsible for producing a wide array of cyclic peptides, not just the well-known toxins. novanet.ca

The genomes of toxic Amanita species, such as A. phalloides and A. bisporigera, contain numerous MSDIN genes, with estimates suggesting around 30 such genes in each species. novanet.ca Many of these genes are predicted to encode for yet unknown cyclic peptides, highlighting a vast and largely unexplored landscape of peptide synthesis in these fungi. novanet.ca The predicted protein products of the MSDIN family are characterized by a hypervariable "toxin" region, which can encode a variety of peptides ranging from 7 to 10 amino acids, flanked by conserved sequences. nih.govnih.gov

Comparative Genomics of PHA1 Across Amanita Species

The distribution of the PHA1 gene and the broader MSDIN family across different Amanita species provides crucial insights into the evolution of toxicity within this genus.

The PHA1 gene, and consequently the ability to produce phallotoxins, is a hallmark of the toxic species within the Amanita section Phalloideae. nih.govpnas.orgfrontiersin.org This section includes the most infamous poisonous mushrooms, such as A. phalloides (the death cap), A. bisporigera (the destroying angel), and A. ocreata. nih.gov Hybridization experiments have shown that the PHA1 gene is present in the genomic DNA of these toxic species. nih.govpnas.org The presence of PHA1 and other MSDIN genes in these species provides a clear molecular basis for their toxicity. pnas.org

Conversely, the PHA1 gene is absent in non-toxic Amanita species from other sections of the genus. nih.govpnas.orgfrontiersin.org Studies have failed to detect the PHA1 gene in species such as Amanita rubescens, Amanita muscaria, and Amanita chrysoblema (a species closely related to A. muscaria). nih.govdoe.gov This absence provides a clear molecular distinction between the deadly species of section Phalloideae and their non-toxic relatives, explaining why only certain Amanita mushrooms produce these dangerous toxins. nih.govpnas.org

Ribosomal Synthesis of Phallacidin Precursors

The central dogma of molecular biology—DNA to RNA to protein—is the foundation of phallacidin synthesis. The PHA1 gene is transcribed into messenger RNA (mRNA), which is then translated by ribosomes into a precursor protein. nih.govnih.gov

Preproprotein Structure and Characteristics

The initial protein product translated from the PHA1 gene is a 34-amino-acid preproprotein. nih.govunl.edu This precursor peptide has a distinct structure, consisting of a conserved leader sequence, a hypervariable core region that contains the phallacidin sequence, and a conserved follower sequence. nih.govpnas.org The entire MSDIN gene family produces precursor peptides with a similar structure, typically 33-37 amino acids in length. nih.gov

Role of Prolyl Oligopeptidase B (POPB) in Processing

The biosynthesis of phallacidin, a member of the phallotoxin family of cyclic peptides from the Amanita phalloides mushroom, begins with the ribosomal synthesis of a precursor peptide. A critical step in the maturation of this peptide is its processing by specific proteases. Central to this process is Prolyl Oligopeptidase B (POPB), a specialized serine protease. pnas.orgpnas.org

In contrast to many other fungi, deadly Amanita species possess two distinct prolyl oligopeptidase genes, designated as POPA and POPB. nih.gov While POPA is believed to perform general cellular 'housekeeping' functions, similar to POP enzymes found in non-toxic fungi, POPB has a specialized role dedicated to the biosynthesis of cyclic peptide toxins. nih.gov Genomic studies of Amanita phalloides and the related Amanita bisporigera have confirmed the presence of both POPA and POPB genes, with evidence strongly suggesting that POPB is the key enzyme responsible for the initial processing of the toxin precursor peptides encoded by the MSDIN gene family. nih.govnovanet.caosti.gov This initial proteolytic step is essential for liberating the core peptide sequence that will ultimately be modified to form the mature phallacidin toxin. pnas.org

Post-Translational Modification Pathways

Following the initial cleavage of the precursor peptide by POPB, the liberated polypeptide undergoes a series of complex enzymatic transformations known as post-translational modifications (PTMs). nih.govresearchgate.netnih.gov These modifications are fundamental to converting the linear peptide into the structurally complex and biologically active bicyclic phallacidin. The major PTMs in phallacidin biosynthesis include cyclization, the formation of a tryptathionine cross-link, and specific amino acid epimerization. nih.gov

Cyclization Mechanisms

A defining characteristic of phallacidin is its cyclic structure. The process of transforming the linear precursor peptide into a cyclic molecule is a crucial post-translational modification. While it is established that a protease or a protease-like enzyme likely catalyzes this cyclization, the precise mechanism within Amanita remains distinct from other well-characterized ribosomal peptide cyclization systems, such as those for cyanobactins. nih.gov Research indicates that while POPB is responsible for the initial processing of the precursor, it does not appear to catalyze the subsequent cyclization step. nih.gov The cyclization is thought to be an energetically favorable reaction, likely coupled with a proteolytic event, though the specific enzyme responsible for this head-to-tail condensation in phallacidin biosynthesis has not yet been definitively identified. nih.gov

Tryptathionine Cross-Link Formation

The bicyclic nature of phallacidin is conferred by a unique intramolecular cross-link between the indole (B1671886) ring of a tryptophan residue and the sulfur atom of a cysteine residue, forming a tryptathionine bridge. nih.govnih.gov This tryptathionine linkage is a hallmark of both the phallotoxins and the related amatoxins and is absolutely essential for their potent biological activity. nih.gov The formation of this sulfide (B99878) bridge is a critical post-translational modification that rigidly constrains the peptide's conformation, a feature necessary for its high-affinity binding to its cellular target, F-actin. nih.gov The enzymatic machinery responsible for catalyzing this specific cross-linking reaction is an integral part of the phallotoxin biosynthetic pathway. nih.gov

Epimerization Processes in Phallotoxin Maturation

A final, subtle but important, post-translational modification in the maturation of phallotoxins like phallacidin is the epimerization of a specific amino acid residue. nih.gov Epimerization is the change in the stereochemical configuration at one of several chiral centers in a molecule. This specific alteration is one of the final tailoring steps that ensures the mature phallotoxin achieves its correct three-dimensional structure required for biological function. nih.gov

Evolutionary Dynamics of Phallacidin Biosynthetic Genes

The genetic blueprint for phallacidin production is not static; it has been shaped by dynamic evolutionary processes. The distribution of toxin biosynthesis genes among phylogenetically distant mushroom genera, such as Amanita, Galerina, and Lepiota, suggests that the core genetic machinery was likely spread through horizontal gene transfer (HGT). pnas.org However, within the Amanita genus, particularly the section Phalloideae to which A. phalloides belongs, this biosynthetic pathway has undergone significant evolution, leading to a more complex and versatile system for producing cyclic peptides compared to other toxic mushrooms. pnas.org

Gene Duplication and Diversification within the MSDIN Family

The precursor peptides for all Amanita toxins, including phallacidin, are encoded by a large and diverse family of genes known as the MSDIN family, named for the conserved amino acid sequence at the beginning of the precursor peptides. nih.gov A key feature of the evolution of toxin production in Amanita is the dramatic expansion and diversification of this gene family. pnas.org

While fungi like Galerina marginata typically possess only a single MSDIN gene encoding a precursor for α-amanitin, the genomes of Amanita phalloides and Amanita bisporigera contain approximately 30 MSDIN genes each. pnas.orgnovanet.caosti.gov This significant gene duplication has created a rich reservoir of genetic diversity, with most of these gene copies predicted to encode for a wide array of currently unknown cyclic peptides. novanet.caosti.gov This expansion allows Amanita species to produce a far greater variety of toxins and other cyclic peptides than their distant relatives. pnas.org This rapid diversification of the MSDIN family represents a crucial evolutionary strategy that has endowed Amanita phalloides with the genetic capacity to synthesize a complex cocktail of cyclic peptides, including phallacidin. osti.gov

Hypotheses of Horizontal Gene Transfer (HGT) in Toxin Pathway Evolution

The scattered distribution of amatoxin and phallotoxin production among distantly related fungal genera, including Amanita, Galerina, and Lepiota, has long puzzled mycologists. Current scientific consensus strongly points towards horizontal gene transfer (HGT) as a key mechanism for the dissemination of the toxin biosynthesis pathway. pnas.orgnih.gov This process involves the transfer of genetic material between organisms other than by traditional parent-to-offspring inheritance.

Genomic analyses have revealed that genes crucial for toxin synthesis, such as those belonging to the MSDIN family (which encode the precursor peptides for both amatoxins and phallotoxins) and the prolyl oligopeptidase B (POPB) gene responsible for processing these precursors, have been laterally transferred. pnas.orgnih.gov Phylogenetic studies of these specific genes show a history inconsistent with the evolutionary relationships of the fungal species themselves, lending robust support to the HGT hypothesis. pnas.orgnih.gov It is believed that an unknown ancestral fungus likely served as the donor for this toxin-producing genetic toolkit. pnas.org

Interestingly, while the core biosynthetic genes are conserved, their genomic arrangement differs among the toxin-producing genera. In Galerina species, the genes are clustered together in a relatively small region of the genome, which would facilitate their transfer as a single unit. pnas.org However, in Amanita, the corresponding genes are found scattered across a much larger genomic landscape, suggesting a more complex evolutionary history following the initial transfer event. pnas.orgunl.edu

Natural Selection Pressures on Toxin Genes

The genes responsible for producing phallacidin and other related toxins in Amanita phalloides are subject to strong natural selection. nih.govusda.gov The maintenance of these complex chemical weapons is metabolically costly, implying a significant ecological advantage for the mushroom. While the precise nature of this advantage is still under investigation, it is widely presumed to be a defense mechanism against fungivores (animals that eat fungi).

Research has shown a dynamic evolution of the MSDIN gene family, which encodes the precursor proteins for the toxins. nih.gov This gene family has undergone significant expansion and diversification, particularly within the Amanita genus. pnas.orgunl.edu This expansion has led to a "pangenome" where individual Amanita phalloides mushrooms can possess a unique collection of core and accessory MSDIN genes. nih.gov This genetic variability results in the production of a wider array of toxic peptides, potentially allowing the mushroom to adapt to different selective pressures from various consumers. nih.gov

Comparative genomic studies between the invasive Californian populations of Amanita phalloides and its native European counterparts have revealed significant differentiation in their toxin gene profiles. nih.gov This suggests that the toxin genes may be evolving in response to the new ecological interactions encountered in the invaded range. usda.gov The dynamic nature of these toxin genes highlights their importance in the ongoing ecological success and invasive potential of the death cap mushroom. nih.govusda.gov

Transcriptional Regulation of Phallacidin Biosynthesis

The production of phallacidin is a tightly controlled process, primarily regulated at the level of gene transcription. This ensures that the energetically expensive toxins are synthesized at the most appropriate time and location within the fungal life cycle.

Gene Expression Profiles in Fungal Fruiting Bodies

The biosynthesis of phallacidin, like other amatoxins and phallotoxins, is overwhelmingly localized to the mushroom's fruiting body, or carpophore. nih.govpnas.orgunl.edu Gene expression studies have confirmed that the genes encoding the toxin precursors, such as PHA1 (the gene encoding the phallacidin proprotein), are highly expressed in these reproductive structures. nih.govpnas.org In contrast, the vegetative mycelium, the underground network of fungal cells, shows little to no expression of these toxin-related genes.

This differential expression pattern is a hallmark of secondary metabolite production in many fungi. The fruiting body is a critical stage for reproduction and dispersal, and concentrating defensive compounds within it serves to protect the reproductive investment of the fungus. The regulation of this process is complex, involving a hierarchy of transcription factors that respond to developmental and environmental cues, ultimately activating the expression of the biosynthetic genes in the appropriate tissues. mdpi.com While the specific transcription factors that directly regulate the PHA1 gene in Amanita phalloides are yet to be fully elucidated, the expression patterns clearly indicate a sophisticated system of transcriptional control that confines toxin production to the most vulnerable and valuable part of the organism.

Molecular Mechanism of Action and Cellular Interactions

Interaction with Actin Filaments

Phallacidin (B103920) and other phallotoxins bind with high affinity and selectivity to F-actin, but not to monomeric G-actin. thermofisher.comthermofisher.com This interaction dramatically alters the dynamics of actin polymerization and depolymerization, leading to the stabilization of actin filaments. wikipedia.orgnih.govthermofisher.com

The binding site for phallotoxins like phallacidin is located at the interface between adjacent actin subunits within the filament. wikipedia.org Affinity labeling studies with phalloidin (B8060827) derivatives have identified specific amino acid residues involved in this interaction. An alkylating derivative was found to bind to methionine-119 and methionine-355, while a photoactivatable derivative bound to glutamic acid-117. nih.govembopress.orgnih.gov These residues are situated in highly conserved regions of the actin sequence, suggesting a conserved binding mechanism across different species. nih.govembopress.org The binding site is proposed to be in the cleft between the two domains of the actin monomer. nih.govembopress.org

Phallacidin's primary mechanism of toxicity is the potent stabilization of the F-actin structure. wikipedia.orgnih.govthermofisher.com By binding to the interface of actin subunits, it essentially locks them together, reinforcing the filament. wikipedia.org This stabilization makes the actin filaments resistant to depolymerizing agents such as potassium iodide. nih.gov The interaction is stoichiometric, with approximately one phallotoxin molecule binding per actin subunit. thermofisher.comthermofisher.com This binding event traps the actin monomers in a conformation distinct from G-actin and stabilizes the F-actin structure. wikipedia.org

A direct consequence of F-actin stabilization is the inhibition of depolymerization. wikipedia.orgnih.govthermofisher.com Phallacidin significantly reduces the rate constant for the dissociation of actin subunits from both the preferred (barbed) and non-preferred (pointed) ends of the filament to virtually zero. researchgate.net This prevention of monomer dissociation effectively traps actin in its polymeric form, disrupting the dynamic equilibrium between F-actin and G-actin that is essential for normal cellular functions. wikipedia.orgresearchgate.net Phallacidin also inhibits the ATP hydrolysis activity of F-actin. wikipedia.org

The barbed end of the actin filament is the primary site for both the addition of new actin monomers and disassembly. Capping protein (CP) is a key regulator of actin dynamics, binding to the barbed end to prevent both elongation and depolymerization. nih.govnih.govresearchgate.netelsevierpure.com Phallacidin's stabilizing effect also extends to the ends of the filaments. Cryo-electron microscopy (cryo-EM) has shown that even at the pointed end, where depolymerization primarily occurs, phalloidin can bind and bridge the terminal subunits, inducing a more stable, F-actin-like conformation. rcsb.orgresearchgate.net This prevents the natural disassembly process. While the provided information focuses on the pointed end, phallacidin's general stabilization of the filament would inherently interfere with the dynamic processes at the barbed end as well, including disassembly that might be initiated by other factors.

Structural Biology of Phallacidin-Actin Complexes

High-resolution structural studies have provided detailed insights into the interaction between phallotoxins and actin filaments.

Cryo-electron microscopy (cryo-EM) has been instrumental in visualizing the phalloidin-actin complex at near-atomic resolution. rcsb.orgfigshare.comresearchgate.netrcsb.orgresearchgate.netnih.govrcsb.org These studies have confirmed that phalloidin binds at the interface of three actin subunits, effectively acting as a molecular "glue." The cryo-EM maps show a well-defined density for phalloidin, nestled in a pocket on the F-actin surface. figshare.comresearchgate.net

Recent cryo-EM structures of the F-actin pointed end have revealed that the two terminal subunits are in a twisted conformation. rcsb.orgresearchgate.net Phalloidin binding induces a conformational change, flattening these subunits into a state resembling the core of the filament, which explains its potent anti-depolymerization activity at this end. rcsb.orgresearchgate.net These high-resolution structures provide a detailed understanding of how phallacidin and related toxins stabilize actin filaments, thereby disrupting cellular processes that rely on dynamic actin cytoskeletons. nih.gov

| Research Finding | Method | Key Conclusion | Reference |

| Identification of phalloidin binding residues | Affinity Labeling | EAL binds to Met-119 and Met-355; PAL binds to Glu-117. | nih.govembopress.orgnih.gov |

| Effect on actin polymerization kinetics | Biochemical Assays | Reduces the dissociation rate constant to near zero at both filament ends. | researchgate.net |

| Stabilization of pointed end | Cryo-EM | Phalloidin binds and flattens the two terminal subunits, preventing depolymerization. | rcsb.orgresearchgate.net |

| Structure of phalloidin-F-actin complex | Cryo-EM | Phalloidin binds at the interface of actin subunits, without inducing major conformational changes in the filament core. | rcsb.orgrcsb.org |

Conformational Changes in F-Actin Upon Phallacidin Binding

Phallacidin, a bicyclic heptapeptide (B1575542) toxin from the Amanita phalloides mushroom, exerts its cellular effects through high-affinity binding to filamentous actin (F-actin). This interaction does not lead to a large-scale, global conformational change in the actin filament. Instead, phallacidin is understood to stabilize the filament by binding to a specific pocket created at the interface of three adjacent actin subunits. nih.gov This binding site involves residues from two actin monomers within the same strand of the double helix and one monomer from the adjacent strand, effectively "stapling" the subunits together. nih.govnih.gov

Comparative Structural Analysis with Related Actin-Binding Agents

A comparative analysis of phallacidin with other actin-binding agents highlights the nuanced ways in which different molecules can modulate actin dynamics.

Jasplakinolide: This cyclic depsipeptide from a marine sponge shares an overlapping binding site with phallacidin on F-actin and also stabilizes the filament. nih.gov However, despite their similar binding locations, their effects on the filament's structure can differ subtly, suggesting that even minor variations in the interaction can lead to distinct functional outcomes. nih.gov

Lifeact: A 17-amino-acid peptide, Lifeact is widely used as a fluorescent marker for F-actin in living cells. Like phallacidin, it binds to a hydrophobic pocket on the surface of F-actin. nih.gov However, Lifeact's interaction primarily involves two adjacent actin subunits and also stabilizes the closed conformation of the D-loop. nih.gov Notably, Lifeact's binding can be competitive with other actin-binding proteins, a factor that is less pronounced with the more tightly binding phallacidin. nih.govnih.govnih.gov

Utrophin: The actin-binding domain of utrophin also serves as a marker for F-actin. Its binding site on F-actin is more extensive than that of Lifeact and overlaps with the binding sites of a majority of other actin-binding proteins. nih.gov This extensive interaction across multiple actin subunits provides a different mode of filament stabilization compared to the pocket-binding mechanism of phallacidin.

| Feature | Phallacidin | Jasplakinolide | Lifeact | Utrophin (Actin-Binding Domain) |

| Binding Site | Interface of three actin subunits | Overlapping with phallacidin | Hydrophobic pocket on F-actin (two subunits) | Extensive, overlapping with many actin-binding proteins |

| Effect on F-Actin | Stabilization, prevents depolymerization | Stabilization | Stabilization | Stabilization |

| Conformational Impact | Traps a natural conformational state, stabilizes closed D-loop | Similar to phallacidin with subtle differences | Stabilizes closed D-loop | Stabilizes filament through extensive contacts |

Downstream Cellular Consequences of Actin Stabilization

The stabilization of F-actin by phallacidin has profound and disruptive effects on numerous dynamic cellular processes that rely on the controlled assembly and disassembly of the actin cytoskeleton.

Disruption of Cellular Motility Processes

Cellular motility is fundamentally dependent on the dynamic remodeling of the actin cytoskeleton at the leading edge of the cell. Phallacidin's stabilization of actin filaments severely impairs this process.

The formation of lamellipodia and filopodia, which are protrusive structures essential for cell migration, is driven by the rapid polymerization of actin. nih.govnih.gov By locking actin filaments in a polymerized state, phallacidin prevents the turnover of these structures, thereby inhibiting the cell's ability to extend its leading edge and move. frontiersin.org Furthermore, the dynamic nature of focal adhesions, which are crucial for traction and cell-matrix interactions, is also dependent on actin dynamics. researchgate.net Phallacidin's interference with actin turnover can lead to aberrant focal adhesion stability, further hindering cell migration. nih.gov

Interference with Cell Division Mechanisms (Mitosis and Cytokinesis)

The actin cytoskeleton plays a critical role in both mitosis and cytokinesis. During mitosis, a dynamic actin network contributes to the proper formation and function of the mitotic spindle. nih.govnih.gov Phallacidin has been observed to stain the kinetochore region of the mitotic spindle in some organisms, and its stabilizing effect can lead to aberrant spindle formation and improper chromosome segregation. nih.govresearchgate.netresearchgate.net

The most dramatic effect of phallacidin on cell division is the disruption of cytokinesis. The formation and constriction of the contractile ring, an actomyosin (B1167339) structure that physically divides the two daughter cells, is a highly dynamic process requiring the continuous remodeling of actin filaments. nih.govnih.govfrontiersin.orgresearchgate.netyoutube.com By preventing the disassembly of actin filaments, phallacidin inhibits the constriction of the contractile ring, leading to cytokinesis failure and the formation of multinucleated cells.

Impact on Endocytosis

Endocytosis, the process by which cells internalize molecules and particles, relies on the dynamic interplay between the plasma membrane and the underlying actin cytoskeleton. Phallacidin's stabilization of actin filaments can interfere with multiple forms of endocytosis.

Clathrin-Mediated Endocytosis (CME): While the precise role of actin in CME is complex, it is known to be involved in the formation and internalization of clathrin-coated pits. nih.govnih.govyoutube.com The stabilization of cortical actin by phallacidin can impede the necessary membrane remodeling and vesicle scission, thereby inhibiting CME. nih.gov

Caveolin-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. The trafficking and budding of caveolae are also influenced by the actin cytoskeleton. nih.govnih.govuzh.chplos.orgnus.edu.sg Disruption of actin dynamics by phallacidin can alter the organization and internalization of caveolae, thus affecting this endocytic route.

Influence on Signal Transduction Pathways Mediated by Cytoskeletal Integrity

The actin cytoskeleton serves as a scaffold for numerous signaling molecules and plays a direct role in mechanotransduction and the relay of extracellular signals. By altering the physical state of the actin cytoskeleton, phallacidin can indirectly influence these signaling pathways.

Rho GTPase Signaling: Rho family GTPases (e.g., RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton and are themselves regulated by cytoskeletal dynamics in a feedback loop. nih.govnih.gov The stabilization of actin filaments by phallacidin can disrupt the spatiotemporal activation of Rho GTPases, which are crucial for cell polarity, migration, and division. frontiersin.org

Integrin Signaling: Integrins are transmembrane receptors that mediate cell-matrix adhesion and trigger intracellular signaling cascades that control cell behavior. The connection between integrins and the actin cytoskeleton is critical for these processes. nih.govfrontiersin.orgnih.gov By stabilizing F-actin, phallacidin can affect the clustering of integrins and the assembly of associated signaling complexes at focal adhesions, thereby altering downstream signaling pathways that regulate cell survival, proliferation, and migration. nih.govnih.govbiorxiv.org

Modulation of Protein-Protein Interactions Involving Actin

Phallacidin, a bicyclic peptide from the Amanita phalloides mushroom, exerts its profound cellular effects by directly targeting filamentous actin (F-actin), the polymerized form of actin. Its mechanism of action is not one of chemical modification but of high-affinity, stoichiometric binding that fundamentally alters the structural dynamics of the actin filament. nih.govwikipedia.org This binding locks the filament into a stable conformation, thereby modulating the complex web of interactions between actin and a multitude of actin-binding proteins (ABPs) that regulate cytoskeletal organization and function. wikipedia.orgnih.gov

Phallacidin binds specifically at the interface between adjacent actin subunits within the filament. wikipedia.orgresearchgate.net This interaction essentially glues the subunits together, drastically reducing the rate constant for monomer dissociation from the filament ends. wikipedia.org The result is the potent stabilization of F-actin and the prevention of its depolymerization back into globular actin (G-actin) monomers. wikipedia.orgnih.gov This stabilization is so robust that it renders the actin filaments resistant to disruption by agents like 0.6 M potassium iodide, which would normally depolymerize F-actin. nih.govnih.gov By locking the filament structure, phallacidin indirectly but powerfully modulates the ability of other proteins to interact with actin.

The modulation of actin's protein-protein interactions by phallacidin can be categorized by its effect on the function of various classes of ABPs:

Depolymerizing and Severing Proteins: The function of proteins like cofilin, which belongs to the actin depolymerizing factor (ADF) family, is severely hindered. Cofilin preferentially binds to ADP-actin subunits in the filament, inducing a twist that promotes filament severing and depolymerization. Phallacidin's stabilization of the filament structure opposes these conformational changes, thus inhibiting the depolymerizing activity of cofilin. nih.gov Similarly, the activity of other severing proteins like gelsolin, which normally breaks filaments and caps (B75204) the new plus end, is also impeded by the unnatural stability of the phallacidin-bound filament. youtube.com

Motor Proteins: The interaction between actin and the motor protein myosin is fundamental for muscle contraction and intracellular transport. Research indicates that phallacidin's stabilization of F-actin does not inhibit the ability of these filaments to activate myosin ATPase. nih.gov This suggests that the binding sites for myosin and phallacidin are distinct and that the stabilized filament can still participate in force-generating interactions with myosin motor proteins.

Cross-linking and Bundling Proteins: Phallacidin can influence the localization of other ABPs. In experiments where phalloidin (a closely related phallotoxin with the same mechanism of action) was injected into cells, it induced the formation of stable "islands" of aggregated actin polymers. nih.gov These aggregates were also found to recruit filamin, a protein that cross-links actin filaments into a network. nih.gov This indicates that the phallacidin-stabilized filaments remain competent to interact with cross-linking proteins, leading to altered cytoskeletal architecture.

Viral Proteins: The dynamic nature of the actin cytoskeleton is crucial for the life cycle of many viruses. In studies with the Equine Infectious Anemia Virus (EIAV), treatment with phallacidin, which slows actin depolymerization, was found to dramatically decrease the amount of the viral Gag protein associated with the actin cytoskeleton. nih.gov This finding suggests that the interaction required for viral assembly and budding depends on de novo filament formation or dynamic turnover, a process that phallacidin effectively halts. nih.gov

The table below summarizes the impact of phallacidin on the interaction between actin and key regulatory proteins.

| Interacting Protein/Complex | Protein Class | Normal Function with Actin | Effect of Phallacidin on Interaction |

| Cofilin/ADF | Depolymerizing/Severing | Binds ADP-actin, severs and depolymerizes filaments | Inhibited; stabilization prevents conformational changes needed for severing. nih.gov |

| Gelsolin | Severing/Capping | Severs filaments and caps the plus end | Inhibited; filament stabilization prevents severing. youtube.com |

| Myosin | Motor Protein | Binds to F-actin to generate force and movement | Interaction largely unaffected; stabilized filaments can still activate myosin ATPase. nih.gov |

| Filamin | Cross-linking | Cross-links filaments into a 3D network | Co-localizes with phallacidin-induced actin aggregates. nih.gov |

| EIAV Gag Protein | Viral Structural Protein | Associates with actin cytoskeleton during viral assembly | Association is reduced, suggesting a need for dynamic actin. nih.gov |

| Cytochalasin B/D | Fungal Metabolites | Cap filament plus ends, preventing elongation | Competes with phallacidin; pre-incubation with cytochalasin B reduces the formation of phalloidin-induced filaments. nih.govyoutube.com |

| Jasplakinolide | Marine Sponge Metabolite | Binds and stabilizes F-actin | Competes with phalloidin/phallacidin for the same binding site on F-actin. youtube.comnih.gov |

Compound and Protein Glossary

Analytical Methodologies for Phallacidin Research

Extraction and Sample Preparation Techniques for Research

The initial and critical step in phallacidin (B103920) analysis is its effective extraction from the mushroom matrix. This process aims to isolate the target compound from complex biological material, preparing it for subsequent analysis.

Solvent-Based Extraction Protocols

Traditional and widely used methods for extracting phallacidin and other toxins from Amanita phalloides involve the use of solvents. mdpi.com Methanol (B129727) is a commonly employed solvent, often in combination with water and sometimes a small amount of acid. nih.govnih.govbiorxiv.org

A classic protocol involves incubating ground mushroom tissue in a solvent mixture, such as methanol, water, and hydrochloric acid (HCl), often overnight, to ensure thorough extraction. nih.gov For instance, a common extraction solution is a 5:4:1 (v/v/v) mixture of methanol, water, and 0.01 M HCl. nih.gov After incubation, the mixture is centrifuged, and the supernatant containing the toxins is collected and dried, typically using a rotary evaporator. nih.gov More recent variations have demonstrated that even a one-minute extraction with simpler solvents like water can be effective, significantly reducing the time required for sample preparation. mdpi.com

Another established method utilizes methanol for extraction, followed by dilution with water before analysis. nih.gov This approach is straightforward and has been successfully applied to determine the levels of phallacidin and other toxins in wild mushrooms. nih.gov

The choice of solvent and extraction conditions can influence the efficiency of toxin recovery. Research has shown that different solvent systems can be optimized to maximize the yield of specific toxins.

Table 1: Examples of Solvent-Based Extraction Protocols for Phallacidin

| Solvent System | Sample Preparation | Incubation Time | Post-Extraction Processing | Reference |

|---|---|---|---|---|

| Methanol:Water:0.01 M HCl (5:4:1 v/v/v) | Ground mushroom tissue | Overnight | Centrifugation, rotary evaporation | nih.gov |

| Methanol | Mushroom tissue extraction | Not specified | Dilution with water | nih.gov |

| Water | Mushroom tissue | 1 minute | Not specified | mdpi.com |

| 80% Methanol: 10% 0.01M HCl: 10% ddH2O | Ground or whole mushroom tissue | 1 to 60 minutes | Centrifugation, rotary evaporation or speedvac | biorxiv.org |

Advanced Extraction Methods (e.g., Accelerated Solvent Extraction)

To enhance extraction efficiency and reduce solvent consumption and time, advanced methods like Accelerated Solvent Extraction (ASE) have been developed. nih.govnih.govresearchgate.net ASE utilizes elevated temperatures and pressures to increase the extraction speed and efficiency of analytes from solid and semi-solid samples. youtube.com

In the context of Amanita phalloides, an ASE protocol has been developed to achieve an exhaustive extraction of its secondary metabolites, including phallacidin. nih.govnih.govresearchgate.net This method involves a two-step process with solvents of decreasing polarity. Initially, a mixture of methanol and water is used, followed by pure methanol. nih.gov The optimized ASE parameters include an oven temperature of 120°C, a static time of 5 minutes, and one static cycle. nih.gov This approach has been shown to recover a broader range of compounds compared to classic solvent extraction methods, which tend to favor more polar metabolites. nih.govnih.govresearchgate.net

The benefits of ASE include automation, which improves reproducibility, and a significant reduction in analyst exposure to solvents. youtube.com This technique has been successfully applied to various matrices and is a promising alternative for the efficient extraction of phallacidin in research settings. nih.gov

Chromatographic Separation and Detection

Following extraction, chromatographic techniques are essential for separating phallacidin from other co-extracted compounds and for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) and its Variants (RP-HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phallacidin. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple toxins. nih.gov

A typical mobile phase for phallacidin analysis consists of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), and an organic modifier like acetonitrile. nih.gov Detection is commonly performed using a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, for instance at 214 and 295 nm. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures. mdpi.com This results in faster analysis times and improved resolution and sensitivity. mdpi.com UPLC systems have been successfully used for the simultaneous determination of phallacidin and other amatoxins and phallotoxins in various biological samples. mdpi.com For example, a UPLC method using an ACQUITY UPLC HSS T3 column can achieve chromatographic separation in under 10 minutes. mdpi.com

Table 2: Examples of HPLC/UPLC Methods for Phallacidin Analysis

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| RP-HPLC | Not specified | Gradient of 0.02 M aqueous ammonium acetate and acetonitrile | DAD (214 and 295 nm) | nih.gov |

| UPLC | ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.7 μm) | Gradient of water with 1 mM ammonium fluoride (B91410) and methanol | MS/MS | mdpi.com |

| HPLC | Phenomenex Kinetex XB-C18 (100 × 3 mm, 2.6 μm) | Gradient of 20 mM ammonium acetate (pH 5) and acetonitrile | UV (295 and 305 nm) | biorxiv.org |

| HPLC | XBridgeTM BEH C18 (150 mm×3.0 mm, 2.5 μm) | Basic mobile phase (pH 10.7) | DAD, MS/MS | nih.gov |

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, LC-TOF MS, LC-HRMS)

For enhanced specificity and sensitivity, liquid chromatography is often coupled with mass spectrometry (MS). This combination allows for the precise identification and quantification of phallacidin, even at very low concentrations.

LC-MS/MS: This technique uses a tandem mass spectrometer (MS/MS) for detection, providing high selectivity and reducing matrix interference. mdpi.commdpi.com An LC-MS/MS method has been developed for the simultaneous detection of 12 mushroom toxins, including phallacidin, in various samples. mdpi.com This method uses an ACQUITY UPLC HSS T3 column and a mass spectrometer operating in positive electrospray ionization mode. mdpi.com

LC-TOF MS: Liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS) offers high mass accuracy, which aids in the confident identification of compounds. An LC-ESI-TOF-MS method has been established for the simultaneous analysis of α-amanitin, β-amanitin, and phalloidin (B8060827), and can be adapted for phallacidin analysis. researchgate.net

LC-HRMS: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provides very accurate mass measurements, enabling the differentiation of compounds with similar masses. nih.govthermofisher.com A method using a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer has been developed for the quantification of amatoxins and phallotoxins in urine samples. nih.govthermofisher.com This technique offers significant benefits in terms of specificity, speed, and sensitivity compared to other methods like immunoassays. nih.govthermofisher.com

LC-MS based methods are powerful tools for both qualitative and quantitative analysis of phallacidin in complex research matrices like mushroom extracts and biological fluids. mdpi.commdpi.com

Qualitative Analysis: The high mass accuracy of LC-HRMS and LC-TOF-MS allows for the confident identification of phallacidin based on its exact mass. researchgate.netnih.gov The fragmentation pattern obtained in MS/MS experiments provides further structural confirmation.

Quantitative Analysis: For quantitative analysis, matrix-matched calibration curves are often used to account for matrix effects. mdpi.com The use of an internal standard is also crucial for accurate quantification. nih.gov LC-MS/MS methods have demonstrated excellent linearity and low limits of detection (LODs) and quantification (LOQs) for phallacidin and other toxins. nih.govmdpi.com For example, one LC-DAD-MS/MS method reported LODs in the range of 0.005-0.02 mg/kg in the sample matrix. nih.gov In another study using UPLC-MS/MS, the LOQs for phallacidin were 0.2 mg/kg in mushrooms and 2.0 µg/L in biological liquid samples. mdpi.com These sensitive methods are essential for determining the concentration of phallacidin in various research contexts.

Sensitivity and Specificity Considerations

In the analysis of phallacidin, sensitivity and specificity are paramount for accurate detection and quantification, distinguishing it from a complex matrix and other related toxins. nih.gov Sensitivity refers to the lowest concentration of an analyte that can be reliably detected, while specificity is the ability of the method to measure the analyte of interest exclusively, without interference from other compounds. researchgate.net

For chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), sensitivity is often expressed as the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the minimum concentration at which the analyte's signal can be distinguished from the background noise, and the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov In a study developing an automated magnetic bead-based chemiluminescence immunoassay (CLIA) for phallotoxins, the LOD for phallacidin (PCD) was found to be 0.010 ng/mL in human serum and 0.009 ng/mL in human urine, demonstrating high sensitivity. nih.gov

Specificity in HPLC-MS is achieved through the combination of chromatographic retention time and the unique mass-to-charge ratio (m/z) of the precursor ion and its fragment ions. nih.gov This two-dimensional identification significantly reduces the likelihood of false positives. However, the presence of isomers or structurally similar compounds, such as other phallotoxins or amatoxins also found in Amanita phalloides, can pose a challenge. Therefore, validation of specificity involves analyzing a range of related toxins to ensure no cross-reactivity or interference occurs at the specific retention time and m/z of phallacidin. nih.gov

MS/MS Library Matching for Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and definitive identification of small molecules like phallacidin. escholarship.org The process involves selecting the phallacidin precursor ion, fragmenting it through collision-induced dissociation, and then analyzing the resulting fragment ions to create a unique mass spectrum. github.io

The identification of phallacidin is greatly enhanced by matching its experimental MS/MS spectrum against a reference spectrum in a library. escholarship.org These libraries contain high-quality, curated MS/MS spectra of known compounds, often acquired under standardized conditions. gmi.tirol A high similarity score between the acquired spectrum and a library spectrum provides strong evidence for the compound's identity.

Several factors influence the reliability of MS/MS library matching:

Library Quality: The accuracy and comprehensiveness of the spectral library are crucial. State-of-the-art databases often include spectra acquired at multiple collision energies to provide a more detailed fragmentation pattern. gmi.tirol

Instrumental Variability: Tandem mass spectra can vary between different types of mass spectrometers. gmi.tirol Advanced search algorithms are designed to be robust and allow for transferable library use across various platforms. gmi.tirol

In Silico Fragmentation: When a reference standard for phallacidin is unavailable, computational (in silico) tools can predict its fragmentation pattern. Additionally, libraries can be expanded by computationally modifying existing spectra, such as adding glycosyl units to aglycone spectra to identify glycosylated metabolites. nih.gov

Immunochemical Assays for Research Applications

Immunochemical assays, which utilize the specific binding between an antibody and an antigen, offer a sensitive and high-throughput alternative to chromatographic methods for phallacidin research. springernature.com These assays are particularly valuable for screening large numbers of samples. biovendor.com

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based technique for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. nih.gov In the context of phallacidin research, a competitive ELISA format is typically employed. In this setup, phallacidin in a sample competes with a known amount of enzyme-labeled phallacidin for binding to a limited number of specific antibody sites, usually coated on a microplate. The resulting signal is inversely proportional to the concentration of phallacidin in the sample.

A study detailing the development of a monoclonal antibody for phallotoxins reported a half-maximum inhibition concentration (IC50) for phallacidin of 0.31 ng/mL in an indirect competitive ELISA, highlighting the high sensitivity of this method. nih.gov While many ELISAs are developed for the more toxic amatoxins, the principles are directly applicable to phallacidin detection. nih.govresearchgate.net The main advantages of ELISA include its high sensitivity, reliability, and ease of use without the need for complex extraction procedures or radioactive materials. researchgate.net

Chemiluminescence Immunoassay (CLIA)

Chemiluminescence Immunoassay (CLIA) is another immunochemical technique that combines a chemiluminescent signal with an immunological reaction. creative-diagnostics.com CLIA methods often provide superior sensitivity and a wider dynamic range compared to traditional colorimetric ELISAs. novateinbio.com The light emission is generated by a chemical reaction, often catalyzed by an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP). creative-diagnostics.com

An automated magnetic bead-based CLIA has been developed for the detection of phallotoxins, including phallacidin. nih.gov This assay uses magnetic beads as a solid phase to immobilize antigens, which increases the surface area and enhances sensitivity. nih.gov The reported sensitivity (IC50) for phallacidin in this system was 0.087 ng/mL, with a working range of 0.005–1.376 ng/mL. nih.gov The automation and speed of CLIA—with results available in as little as 25 minutes—make it a promising tool for rapid screening in research settings. nih.goveuroimmun.com

| Assay Type | Parameter | Value (ng/mL) | Reference |

|---|---|---|---|

| Indirect Competitive ELISA | IC50 | 0.31 | nih.gov |

| Automated MB-based CLIA | IC50 | 0.087 | nih.gov |

| Working Range | 0.005–1.376 | ||

| LOD (in human urine) | 0.009 |

Antibody Development and Cross-Reactivity in Research Settings

The foundation of any immunoassay is a highly specific and sensitive antibody. springernature.com For a small molecule like phallacidin, which is a hapten, its development as an immunogen requires conjugation to a larger carrier protein (e.g., keyhole limpet hemocyanin, KLH) to elicit a robust immune response for antibody production. nih.gov Both polyclonal and monoclonal antibodies can be developed. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that can recognize multiple epitopes on the antigen, while monoclonal antibodies are a homogeneous population derived from a single B-cell clone, recognizing a single epitope. nih.govcreative-diagnostics.com Monoclonal antibodies are often preferred for their batch-to-batch consistency and well-defined specificity. nih.gov

A critical aspect of antibody development is assessing its cross-reactivity—the extent to which it binds to substances other than the target analyte. nih.gov In phallacidin research, this involves testing the antibody against other phallotoxins (e.g., phalloidin) and amatoxins (e.g., α-amanitin, β-amanitin) that are structurally related and co-occur in Amanita phalloides. nih.govnih.gov

| Assay Target | Cross-Reactant | Cross-Reactivity (%) | Reference |

|---|---|---|---|

| Phallotoxins (PCD/PHD) CLIA | α-amanitin | <0.01 | nih.gov |

| β-amanitin | <0.01 | ||

| γ-amanitin | <0.01 | ||

| Amatoxins (AMA) ELISA | Phalloidin | Not specified, but tested | nih.gov |

| Phallacidin | Not specified, but tested |

Low cross-reactivity is desirable for a highly specific assay. For example, the automated CLIA for phallotoxins showed negligible cross-reactivity with major amatoxins. nih.gov Conversely, high cross-reactivity can be leveraged to create a broad-spectrum assay that detects an entire class of toxins. nih.gov

Considerations for Reproducibility and Validation in Research

For analytical data to be considered reliable and meaningful, the methods used to generate it must be rigorously validated. nih.gov Validation ensures that an analytical method is suitable for its intended purpose. nih.gov Key parameters for validation are defined by international bodies like the International Conference on Harmonisation (ICH). editage.com

Reproducibility refers to the ability of a method to produce consistent results across different laboratories, with different analysts, and on different equipment. researchgate.net It is a measure of the method's robustness and transferability. researchgate.net

Validation of an analytical method for phallacidin research involves assessing several key performance characteristics: researchgate.neteditage.com

Accuracy: The closeness of agreement between the measured value and the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of phallacidin.

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. nih.gov

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Adherence to a predefined validation protocol is essential for ensuring that the data generated from phallacidin analysis are reproducible, reliable, and comparable across different studies and laboratories. nih.goveditage.com

Phallacidin As a Research Tool and Probe in Cell Biology

Utility in Studying Actin Cytoskeleton Dynamics

The actin cytoskeleton is a highly dynamic network of protein filaments that is fundamental to a multitude of cellular processes, including cell motility, shape determination, and internal organization. Phallacidin's ability to stabilize this network by preventing the depolymerization of F-actin has been pivotal for detailed studies of its structure and function.

Visualization of Actin Structures (e.g., Fluorescence Microscopy with Conjugated Phallacidin)

One of the most widespread applications of phallacidin (B103920) in cell biology is the visualization of F-actin. By conjugating phallacidin to fluorescent dyes, researchers can create powerful probes that specifically label actin filaments within fixed and permeabilized cells. This technique allows for the high-contrast visualization of the actin cytoskeleton's intricate architecture using fluorescence microscopy.

Fluorescently-labeled phallacidin has been instrumental in revealing the distribution of actin in various cellular structures, such as stress fibers, lamellipodia, and filopodia. An active fluorescent derivative of phallacidin, 7-nitrobenz-2-oxa-1,3-diazole-phallacidin (NBD-Ph), has been successfully used to stain actin cytoskeletal structures in both living and fixed cultured animal cells. nih.gov The specificity of this staining is confirmed through competitive binding experiments where unlabeled phallotoxin is used. acs.org The relatively low molecular weight of these fluorescent derivatives facilitates their entry into cells after fixation and permeabilization. acs.org

The choice of fluorophore conjugated to phallacidin can be tailored for different experimental needs, such as multi-color imaging in conjunction with other fluorescent probes. nih.gov For instance, rhodamine-labeled phalloidin (B8060827) is often favored for its resistance to photobleaching, which is advantageous for detailed imaging of finer actin structures. nih.gov

| Fluorescent Conjugate | Excitation Max (nm) | Emission Max (nm) | Common Application |

| NBD-Phallacidin | ~465 | ~535 | Staining actin in living and fixed cells |

| Rhodamine Phalloidin | ~540 | ~565 | High-resolution imaging of fine actin structures |

| Fluorescein (FITC) Phalloidin | ~496 | ~516 | General F-actin staining in fixed cells |

| Alexa Fluor 488 Phalloidin | ~495 | ~519 | Bright and photostable F-actin labeling |

| Alexa Fluor 546 Phalloidin | ~556 | ~573 | F-actin labeling in multi-color experiments |

| Alexa Fluor 647 Phalloidin | ~650 | ~668 | Super-resolution microscopy (dSTORM) |

Investigating Actin Polymerization and Depolymerization Processes

Phallacidin's mechanism of action, the stabilization of F-actin, makes it an invaluable tool for studying the dynamic processes of actin polymerization and depolymerization. By preventing the dissociation of actin monomers from the filament ends, phallacidin effectively freezes the actin cytoskeleton in its filamentous state. researchgate.net This property allows researchers to investigate the factors that regulate actin dynamics under various physiological and pathological conditions.

For example, by treating cells with phallacidin and observing the subsequent effects on cellular processes, scientists can infer the importance of dynamic actin remodeling. Studies have shown that treatment with a cell-permeable form of phallacidin reduces the production of certain viruses by stabilizing actin filaments, suggesting that de novo actin filament formation is crucial for viral assembly and budding. researchgate.net This highlights how phallacidin can be used to dissect the role of actin dynamics in complex cellular events. Furthermore, phallacidin has been shown to increase the rate of polymerization of G-actin to F-actin in vitro, providing a means to study the kinetics of filament assembly. researchgate.net

Applications in Cell Mechanics and Morphogenesis Research

The mechanical properties of cells and their ability to generate and respond to forces are critical for tissue development and function. The actin cytoskeleton is a primary determinant of cell mechanics, and phallacidin, through its ability to visualize this network, plays a crucial role in this field of research. While not a direct measurement tool itself, phallacidin staining is frequently used to correlate changes in the actin cytoskeleton with alterations in cell stiffness, force generation, and mechanosensing.

In studies investigating how cells respond to the stiffness of their environment, phalloidin (a related phallotoxin) is used to stain F-actin. biorxiv.org This allows researchers to visualize how the organization of actin stress fibers changes on substrates of varying rigidity, providing insights into the molecular mechanisms of mechanotransduction. biorxiv.org Similarly, in research on morphogenesis, the process by which organisms develop their shape, understanding the dynamics of the actin cytoskeleton is paramount. The complex cell shape changes and movements that drive morphogenesis are orchestrated by the actin network. nih.gov Fluorescent phallacidin allows for the visualization of these actin-driven processes in developing tissues and embryos, helping to unravel the intricate interplay between cellular forces and tissue architecture. nih.gov

Role in Investigating Protein-Protein Interactions with Actin

The actin cytoskeleton does not function in isolation; its dynamics and organization are regulated by a vast network of actin-binding proteins (ABPs). Phallacidin can be used as a tool to investigate these interactions. By stabilizing F-actin, phallacidin can facilitate the isolation of actin-associated protein complexes. For instance, if a particular protein is suspected to bind to F-actin, treating cells with phallacidin can lock this interaction in place, making it easier to detect through techniques like co-immunoprecipitation.

Furthermore, the stabilizing effect of phallacidin on F-actin can be used to study how other proteins modulate actin dynamics. For example, a study on the interaction between myosin isoforms and F-actin utilized phalloidin to perturb this interaction, indicating its utility in dissecting the function of specific motor proteins. Research has also demonstrated that phallacidin does not interfere with the ability of F-actin to activate myosin ATPase, nor does the tropomyosin-troponin complex prevent the stabilizing effect of phallacidin. researchgate.net This specificity allows researchers to probe certain protein interactions without disrupting others.

Contribution to Understanding Cellular Architecture and Function

The use of fluorescent phallacidin has enabled the mapping of the actin cytoskeleton in a wide variety of cell types and conditions, revealing how its organization is tailored to specific cellular functions. From the contractile ring in dividing cells to the intricate web of filaments in migrating cells, phallacidin has allowed for the visualization of these structures with high fidelity. acs.org This has been crucial in linking the structural organization of the actin cytoskeleton to its diverse roles in processes such as cell division, migration, and the maintenance of cell shape. The ability to stain actin filaments in tissue sections also extends these studies to the context of complex tissues.

Potential as a Biochemical Probe for Target Identification Research

A chemical probe is a small molecule that can be used to study the function of a specific protein target in a cellular or in vivo context. While phallacidin is well-established as a probe for its known target, F-actin, its potential for identifying new molecular targets is an area of speculative interest. In principle, derivatives of phallacidin could be synthesized and used in affinity-based protein profiling (AfBPP) experiments.

This approach would involve creating a phallacidin-based probe with a reactive group and a reporter tag. When introduced to a cell lysate or living cells, the probe would bind to its targets, which could then be covalently captured and subsequently identified using mass spectrometry. nih.gov While this application for phallacidin has not been extensively reported, the development of solid-phase synthesis methods for phalloidin analogs opens the door for creating libraries of such probes. These could potentially be used to screen for novel phallacidin-binding proteins, thereby uncovering new regulatory pathways involving the actin cytoskeleton or even identifying off-target effects.

Comparative Research with Other Amanita Cyclopeptides

Comparisons with Other Phallotoxins (e.g., Phalloidin (B8060827), Phallisin)

Within its own family, phallacidin (B103920) shares a high degree of structural and functional conservation with other phallotoxins like phalloidin and phallisin.

All members of the phallotoxin family are bicyclic heptapeptides, sharing the same fundamental architecture. wikipedia.orgtandfonline.comnih.gov This includes the core seven-amino-acid ring and the internal tryptathionine bridge. nih.govresearchgate.net

The distinctions among them are subtle, arising from minor variations in the amino acid sequence and the presence or absence of hydroxyl groups on these residues. researchgate.netnih.gov For example, the primary difference between phallacidin and phalloidin lies in one amino acid position and its modification. researchgate.net

Phallacidin: Contains valine and a hydroxylated D-aspartic acid. nih.govresearchgate.net

Phalloidin: Contains alanine (B10760859) and a hydroxylated D-threonine. nih.govresearchgate.net

Phallisin: Is a hydroxylated version of phalloidin. tandfonline.com

The structural similarities among phallotoxins translate to a shared mechanism of action. All phallotoxins, including phallacidin, phalloidin, and phallisin, act by binding with high affinity and specificity to F-actin. wikipedia.orgnih.govthermofisher.comyeasenbio.com They recognize and bind to the interface between adjacent actin subunits within the filament. wikipedia.orgnih.gov

This interaction effectively "glues" the subunits together, stabilizing the polymer and preventing the dissociation of individual actin monomers. wikipedia.orgnih.gov This potent stabilization of actin filaments is a hallmark of all phallotoxins and is the basis for their widespread use as cytochemical reagents. aatbio.comabcam.comnih.gov Fluorescently labeled phallotoxins are invaluable tools in microscopy for visualizing the actin cytoskeleton in fixed and permeabilized cells. thermofisher.comnordicbiosite.com

Detection and Quantification in Mixed Toxin Samples

The accurate detection and quantification of phallacidin in complex mixtures, such as mushroom extracts or biological samples, are critical for toxicological analysis and biochemical research. Phallacidin is typically found alongside other major toxins like amatoxins (e.g., α-amanitin, β-amanitin) and other phallotoxins (e.g., phalloidin). researchgate.netnih.gov Consequently, analytical methods must be highly selective and sensitive to differentiate and measure these structurally related cyclopeptides.

High-performance liquid chromatography (HPLC) is a foundational technique for this purpose. researchgate.netnih.gov Modern methods often couple HPLC with various detectors to enhance specificity and sensitivity. A common approach involves reversed-phase HPLC on C18 columns, which separates the toxins based on their polarity. researchgate.netnih.gov For detection, diode-array detectors (DAD) can be used, measuring UV absorbance at specific wavelengths (e.g., 305 nm for amatoxins) to quantify the separated compounds. biorxiv.org

To achieve higher sensitivity and structural confirmation, mass spectrometry (MS) is now the standard. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are among the most robust methods for analyzing Amanita toxins. nih.govresearchgate.net These techniques can simultaneously identify and quantify multiple toxins in a single run with high accuracy. oup.com For instance, a method using online liquid chromatography-diode array detector-tandem mass spectrometry (LC-DAD-MS/MS) was developed for the determination of both amanitins (B175416) and phallotoxins, including phallacidin. nih.gov This method demonstrated a wide linear range for quantification (0.05-500 mg/kg) and achieved low limits of detection (LODs) between 0.005 and 0.02 mg/kg. nih.gov

Ultra-high-resolution and accurate mass instruments, such as the Q Exactive™ mass spectrometer, provide excellent specificity by extracting the exact mass of each compound, thereby minimizing interference from the sample matrix. oup.comnih.gov One such LC-HR-MS method achieved lower limits of quantification (LLOQ) of 0.5 ng/mL for α-amanitin and phalloidin in urine. oup.com Sample preparation is a crucial preceding step, often involving solid-phase extraction (SPE) to clean up and concentrate the toxins from the matrix before analysis. nih.govoup.com

The table below summarizes key aspects of analytical methods used for the simultaneous detection of phallacidin and other Amanita toxins.

| Analytical Method | Key Features | Sample Matrix | Detection Limit (LOD/LLOQ) | Reference |

| HPLC-UV | Reversed-phase C18 column; UV detection. | Mushroom Tissue | Not Specified | researchgate.netnih.gov |

| HPLC-UV-EC | In-line UV and electrochemical (EC) detection. | Wild Mushrooms | LOD: 0.12-0.33 µg/mL | biorxiv.org |

| LC-DAD-MS/MS | XBridge™ BEH C18 column; DAD for high concentrations, MS/MS for low concentrations. | Wild Mushrooms | LOD: 0.005-0.02 mg/kg | nih.gov |

| LC-HR-MS | C18 Accucore column; Q Exactive™ mass spectrometer. | Urine | LLOQ: 0.5-0.75 ng/mL | oup.comoup.com |

| UHPLC-MS/MS | Direct extraction with 1% formic acid in methanol (B129727). | Mushrooms, Human Serum | LLOQ: 10–50 ng/mL | nih.gov |

Research on Novel Cyclic Peptides from Amanita Genomes

Research into the biosynthesis of phallacidin and other cyclopeptides has revealed that they are ribosomally synthesized, not produced by nonribosomal peptide synthetases. nih.govnih.gov These peptides are encoded by a large family of genes known as the "MSDIN" family, named after the first five amino acid residues of the precursor peptides. mdpi.comnih.gov The gene encoding phallacidin is designated as PHA1. nih.govnih.gov The precursor proteins are typically 34–37 amino acids long and are processed by a specialized prolyl oligopeptidase (POPB) enzyme, which cleaves and macrocyclizes a hypervariable "toxin" region to form the final cyclic peptide. nih.govmdpi.com

The advent of genome sequencing has revolutionized the discovery of novel cyclic peptides in Amanita species. researchgate.net Draft genome sequences of toxic species like Amanita phalloides and Amanita bisporigera have shown that the number of MSDIN genes far exceeds the number of known cyclopeptides, suggesting a vast, untapped reservoir of these compounds. mdpi.comnovanet.ca Each species is estimated to have around 30 MSDIN genes, most of which are predicted to encode for unknown cyclic peptides. novanet.ca

A "genome-guided approach" combining genomics and mass spectrometry has proven to be a rapid and reliable method for identifying these novel peptides. mdpi.comresearchgate.net In one study, the sequencing of Amanita rimosa and Amanita exitialis, combined with previous genomes of Amanita subjunquillea and Amanita pallidorosea, led to the discovery of 46 previously unknown MSDIN genes. mdpi.comnih.govresearchgate.net Subsequent analysis confirmed the expression of over 80% of these genes in A. subjunquillea and demonstrated through mass spectrometry that 12 of these genes produce novel cyclic peptides. mdpi.comnih.gov The structures of some of these new peptides were confirmed by comparing the tandem mass spectrometry (MS/MS) spectra of the natural products with those of chemically synthesized versions. mdpi.com

This genomic research has also identified novel peptides in A. phalloides itself. For example, analysis of its genome led to the discovery of two new cyclic peptides, cycloamanide E and cycloamanide F. novanet.ca This line of inquiry indicates that the diversity of cyclic peptides within the Amanita genus is much greater than previously understood from traditional isolation and characterization methods. mdpi.comresearchgate.net

The table below highlights key findings from genomic research on Amanita cyclopeptides.

| Amanita Species Studied | Key Findings | Novel Peptides/Genes Discovered | Reference |

| A. phalloides, A. bisporigera | Draft genomes revealed ~30 MSDIN genes per species. | Cycloamanide E, Cycloamanide F | novanet.ca |

| A. rimosa, A. exitialis, A. subjunquillea, A. pallidorosea | Genome-guided approach identified a large peptide reservoir. | 46 novel MSDIN genes; 12 novel cyclic peptides confirmed. | mdpi.comnih.govresearchgate.net |

| A. bisporigera | Showed that amatoxins and phallotoxins are synthesized as proproteins on ribosomes. | Identified AMA1 (α-amanitin) and PHA1 (phallacidin) genes. | nih.govnih.gov |

| A. subjunquillea | Confirmed expression of major toxins (including phallacidin) in the ectomycorrhizal association. | Cloned MSDINs for major toxins directly from mycorrhizae. | researchgate.net |

Future Research Directions and Perspectives

Elucidating Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of phallacidin (B103920) is a complex, multi-step process that begins with ribosomal synthesis. The toxin is encoded by a specific gene, PHA1, which is part of the broader MSDIN gene family responsible for producing the various cyclic peptide toxins in Amanita species. nih.govnih.gov The PHA1 gene is transcribed and translated into a 34-amino acid linear proprotein. nih.gov

A key breakthrough in understanding this pathway was the identification of a specialized prolyl oligopeptidase, known as POPB. nih.govnih.gov This enzyme is crucial for processing the proprotein; it recognizes and cleaves the peptide at two specific proline residues that flank the core toxin sequence. nih.govunl.eduresearchgate.net The second cleavage catalyzed by POPB is a transpeptidation reaction that results in the macrocyclization of the heptapeptide (B1575542), forming the mature, bicyclic structure of phallacidin. nih.gov

Despite this progress, significant gaps in knowledge remain. The exact enzymes responsible for the critical post-translational modifications, such as the hydroxylation of specific amino acid residues (e.g., proline and leucine), have not been definitively characterized for the phallotoxin pathway. researchgate.net Research into the related amatoxin pathway has implicated cytochrome P450 (P450) and flavin-containing monooxygenase (FMO1) enzymes in such hydroxylation steps, suggesting that similar enzymes may be involved in phallacidin biosynthesis. azolifesciences.compnas.org Future work will focus on identifying and characterizing these elusive enzymes to complete the map of this fascinating biosynthetic pathway.

| Gene/Enzyme | Function in Phallacidin Biosynthesis | Status |

| PHA1 (MSDIN Family Gene) | Encodes the 34-amino acid linear precursor peptide (proprotein). | Characterized |

| Prolyl Oligopeptidase (POPB) | Cleaves the proprotein at flanking proline residues and catalyzes macrocyclization. | Characterized |

| Hydroxylating Enzymes (e.g., P450s, FMOs) | Catalyze the addition of hydroxyl groups to amino acid residues (e.g., hydroxyproline). | Uncharacterized (Inferred) |

| Tryptophan-Cysteine Cross-linking Enzyme | Catalyzes the formation of the thioether bridge, creating the second ring. | Uncharacterized |

Advanced Structural-Functional Correlates of Phallacidin-Actin Interactions

The profound biological effect of phallacidin stems from its high-affinity, stoichiometric binding to F-actin. thermofisher.com Advanced structural analysis, particularly through cryo-electron microscopy (cryo-EM), has provided near-atomic resolution views of this interaction, revealing the precise molecular underpinnings of actin stabilization. researchgate.netnih.govpdbj.org

Phallacidin binds at the interface between three adjacent actin subunits within the filament, effectively acting as a molecular clamp. nih.govresearchgate.net This interaction locks the subunits together, physically preventing the dissociation of monomers from the filament ends—the process of depolymerization. By suspending the natural structural transitions that actin undergoes during ATP hydrolysis and phosphate (B84403) release, phallacidin traps the filament in a rigid, stabilized state. thermofisher.comnih.gov The toxin's ability to stabilize filaments without significantly altering their core structure allows other actin-binding proteins, such as myosin, to still interact with the filament. thermofisher.com